Potassium isopropenyltrifluoroborate

描述

Significance of Organoboron Reagents in Modern Organic Chemistry

Organoboron compounds have become indispensable tools in the field of modern organic chemistry, fundamentally transforming the strategies for constructing complex molecules. nih.govnumberanalytics.com These compounds, which feature a carbon-boron bond, are prized for their versatility and reactivity in a wide array of chemical transformations. numberanalytics.comwikipedia.org Their significance stems from their role as key intermediates in the formation of new carbon-carbon and carbon-heteroatom bonds, which are fundamental operations in synthetic chemistry. longdom.org

One of the most impactful applications of organoboron reagents is the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method that forges a bond between two carbon atoms. nih.govnih.gov This reaction has revolutionized the synthesis of biaryl systems, which are common structural motifs in pharmaceuticals and materials science. nih.gov Beyond cross-coupling, organoboron compounds are central to other critical transformations, including hydroboration, which allows for the anti-Markovnikov addition of boron and hydrogen across a double or triple bond, leading to the synthesis of alcohols and amines with high stereocontrol. wikipedia.orgacs.org The unique properties of the boron atom, such as its mild Lewis acidity and its ability to form stable yet reactive compounds, allow for high functional group tolerance, making organoboron reagents compatible with complex molecular architectures. longdom.orgnih.gov

Overview of Trifluoroborate Salts as Versatile Synthetic Intermediates

Within the large family of organoboron reagents, potassium organotrifluoroborate salts have emerged as exceptionally versatile and practical synthetic intermediates. acs.orgacs.org These tetravalent boron species, with the general structure K[R-BF₃], offer significant advantages over their trivalent counterparts like boronic acids and boronate esters. acs.orgnih.gov A primary benefit is their remarkable stability; organotrifluoroborates are typically crystalline solids that are stable to both air and moisture, facilitating their storage, handling, and precise measurement for reactions. longdom.orgpitt.eduorgsyn.org This enhanced stability contrasts sharply with many other organoboron compounds, such as vinylboronic acid, which is prone to polymerization and cannot be isolated. nih.gov

The trifluoroborate moiety acts as a protecting group for the boronic acid, rendering the C-B bond robust enough to withstand a variety of reaction conditions that would otherwise degrade it. acs.orgorgsyn.org Consequently, functional groups elsewhere in the molecule can be manipulated while the valuable carbon-boron bond is preserved for subsequent transformations. acs.org Despite their stability, organotrifluoroborates exhibit excellent reactivity in key bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling. nih.govorganic-chemistry.org The presence of a base is crucial to activate the trifluoroborate for transmetalation to the palladium catalyst, a key step in the catalytic cycle. acs.org Their broad utility, coupled with their ease of preparation and favorable physical properties, has established organotrifluoroborate salts as reliable and powerful reagents in contemporary organic synthesis. acs.orgnih.gov

Table 1: Comparison of Organoboron Reagents

| Feature | Boronic Acids (RB(OH)₂) | Boronate Esters (RB(OR)₂) | Organotrifluoroborates (K[RBF₃]) |

| Stability | Can be prone to dehydration to form boroxines; susceptible to protodeboronation. orgsyn.org | Generally more stable than boronic acids but can be sensitive to hydrolysis. | Crystalline solids, indefinitely stable to air and moisture. nih.govorgsyn.org |

| Handling | Can be difficult to purify and obtain in anhydrous form. orgsyn.org | Often liquids or low-melting solids, easier to purify than boronic acids. | Easy to handle, weigh, and store. longdom.orgorgsyn.org |

| Reactivity | Widely used in cross-coupling; reactivity can be high. | Generally less reactive than boronic acids, requiring specific activation. | Highly reactive in cross-coupling reactions upon activation with a base. acs.orgorganic-chemistry.org |

| Purification | Byproducts can complicate purification. | Byproducts can complicate purification. | Benign inorganic byproducts are easily removed with an aqueous wash. nih.gov |

Historical Development of Potassium Isopropenyltrifluoroborate in Synthetic Methodology

The development of this compound as a useful synthetic reagent is intrinsically linked to the broader evolution of organotrifluoroborates for cross-coupling reactions. While organotrifluoroborates were known for some time, their widespread application in synthesis began to accelerate in the late 1990s and early 2000s. A pivotal moment was the discovery that these stable salts could serve as effective nucleophilic partners in palladium-catalyzed Suzuki-Miyaura reactions. acs.org

Specifically, the utility of alkenyltrifluoroborates, the class to which this compound belongs, was systematically explored and established as a robust method for forming carbon-carbon bonds. Research demonstrated that potassium alkenyltrifluoroborates could readily couple with a variety of aryl and heteroaryl halides and triflates, proceeding in moderate to excellent yields. organic-chemistry.org A 2002 study by Molander and Bernardi was instrumental in detailing the scope and conditions for these reactions, showing that a palladium catalyst in an alcohol-water solvent system with a suitable base could effectively promote the coupling. organic-chemistry.org This work highlighted the stereospecific nature of the reaction and the tolerance of a wide range of functional groups, establishing a reliable protocol for the use of reagents like this compound. organic-chemistry.org The successful application of these stable, easily prepared alkenyltrifluoroborates provided a practical alternative to more sensitive reagents like vinyltributyltin or unstable vinylboronic acids for the synthesis of complex styrenes and other vinylated compounds. nih.gov

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 395083-14-4 sigmaaldrich.com |

| Molecular Formula | C₃H₅BF₃K sigmaaldrich.com |

| Molecular Weight | 147.98 g/mol sigmaaldrich.com |

| Appearance | Solid sigmaaldrich.com |

| Melting Point | 274-280 °C sigmaaldrich.com |

| InChI Key | QKBZHQPFHGKCOX-UHFFFAOYSA-N sigmaaldrich.com |

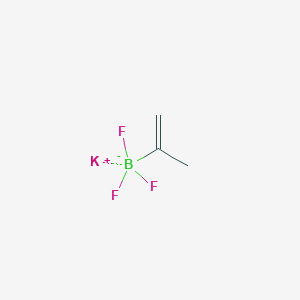

Structure

2D Structure

属性

IUPAC Name |

potassium;trifluoro(prop-1-en-2-yl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5BF3.K/c1-3(2)4(5,6)7;/h1H2,2H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKBZHQPFHGKCOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C(=C)C)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5BF3K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00635452 | |

| Record name | Potassium trifluoro(prop-1-en-2-yl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

395083-14-4 | |

| Record name | Potassium trifluoro(prop-1-en-2-yl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium (prop-1-en-2-yl)trifluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies for Potassium Isopropenyltrifluoroborate

Precursor-Based Synthetic Routes

The synthesis of potassium isopropenyltrifluoroborate often begins with the creation of a suitable organoboron precursor, which is then converted to the desired trifluoroborate salt.

Conversion from Pinacolboronic Esters

A widely employed method for the synthesis of potassium trifluoroborates involves the conversion of their corresponding pinacolboronic esters. researchgate.netbristol.ac.ukcapes.gov.br This process is advantageous due to the stability and ease of purification of the pinacol (B44631) ester intermediates. The general procedure involves the reaction of the pinacolboronic ester with potassium hydrogen difluoride (KHF2) in a suitable solvent system, such as aqueous methanol (B129727) or a mixture of ether and water. bristol.ac.ukcapes.gov.br

The reaction proceeds by the displacement of the pinacol group with fluoride (B91410) ions from KHF2 to form the trifluoroborate anion, which then associates with the potassium cation. A key aspect of this method is the removal of the pinacol byproduct, which can be achieved through azeotropic distillation or repeated dissolution and evaporation cycles to afford the pure potassium trifluoroborate salt in high yield. researchgate.netbristol.ac.uk This method's broad applicability makes it suitable for producing a wide range of potassium trifluoroborates, including chiral secondary and tertiary derivatives. researchgate.net

Table 1: Conversion of Isopropenyl Pinacolboronic Ester to this compound

| Reactant | Reagent | Solvent | Key Condition | Product |

|---|---|---|---|---|

| Isopropenyl pinacolboronic ester | Potassium hydrogen difluoride (KHF2) | Methanol/Water or Ether/Water | Removal of pinacol byproduct | This compound |

This interactive table summarizes the key components for the conversion of pinacolboronic esters to potassium trifluoroborates.

Hydroboration and Carbon-Boron Coupling Strategies

Hydroboration of alkynes is a fundamental strategy for the synthesis of alkenylboron compounds, which can then be converted to potassium alkenyltrifluoroborates. For instance, the hydroboration of an appropriate alkyne with a suitable boron source, such as dibromoborane, followed by hydrolysis can yield the corresponding boronic acid. acs.org This intermediate can then be treated with KHF2 to furnish the desired potassium alkenyltrifluoroborate.

Another approach involves the hydroboration of haloalkenes. For example, the hydroboration of 5-bromo-1-pentene (B141829) with dichloroborane, generated in situ from boron trichloride (B1173362) and triethylsilane, followed by treatment with KHF2, provides potassium 5-bromopentyltrifluoroborate in high yield. orgsyn.org This method highlights a convenient route to functionalized alkyltrifluoroborates.

Furthermore, carbon-boron bond formation can be achieved through palladium-catalyzed cross-coupling reactions. For example, the Suzuki-Miyaura coupling of aryl or heteroaryl halides with a boron source can be employed to create the necessary organoboron precursor. organic-chemistry.orgorganic-chemistry.org

Advanced Synthetic Protocols for this compound

Recent advancements in synthetic chemistry have led to the development of more efficient and scalable methods for the preparation of potassium trifluoroborates, including catalytic systems and optimized reaction conditions.

Catalytic Systems in Trifluoroborate Synthesis

Catalytic methods offer significant advantages in terms of efficiency and functional group tolerance. Palladium-catalyzed cross-coupling reactions are prominent in the synthesis of various organotrifluoroborates. organic-chemistry.orgorganic-chemistry.org For instance, the palladium-catalyzed coupling of aryl and heteroaryl halides or triflates with potassium alkenyltrifluoroborates proceeds in good to excellent yields. acs.orgorganic-chemistry.org While this is an application of the final product, the principles can be applied to its synthesis.

Copper-catalyzed reactions have also emerged as powerful tools. For example, copper-catalyzed borylation of mixed anhydrides derived from carboxylic acids provides a route to potassium acyltrifluoroborates. researchgate.netosti.gov This method demonstrates the potential for catalytic systems to access diverse trifluoroborate structures. More recently, photoredox catalysis has been utilized to generate carbon-centered radicals from potassium trifluoroborates for subsequent coupling reactions, showcasing the expanding utility of these reagents in modern organic synthesis. nih.govacs.org

Table 2: Catalytic Systems in Trifluoroborate Synthesis

| Catalyst Type | Reaction | Substrates | Product Class |

|---|---|---|---|

| Palladium | Suzuki-Miyaura Coupling | Alkenyltrifluoroborates and Aryl/Heteroaryl Halides | Biaryls, etc. |

| Copper | Borylation | Mixed Anhydrides and Diboron Reagents | Acyltrifluoroborates |

| Photoredox | Radical Coupling | Alkyltrifluoroborates and Acyl Azoliums | Ketones |

This interactive table provides an overview of different catalytic systems used in the synthesis and application of potassium trifluoroborates.

Optimization of Reaction Conditions for Process Efficiency and Scalability

Optimizing reaction conditions is crucial for developing efficient and scalable syntheses. Factors such as solvent, temperature, base, and catalyst loading are critical parameters that can significantly impact the yield and purity of the desired product. researchgate.netresearchgate.net

In the context of Suzuki-Miyaura cross-coupling reactions involving potassium alkenyltrifluoroborates, a mixture of isopropanol (B130326) and water has been found to be an effective solvent system, with tert-butylamine (B42293) often used as the base. acs.orgorganic-chemistry.org The optimization of these conditions has enabled the successful coupling of a wide variety of substrates.

Reactivity Profiles and Reaction Mechanisms of Potassium Isopropenyltrifluoroborate

Fundamental Reactivity Modes

Potassium isopropenyltrifluoroborate is a versatile organoboron compound valued in synthetic chemistry for its stability and reactivity. frontierspecialtychemicals.comcymitquimica.com Unlike many other organoboron reagents, trifluoroborates exhibit enhanced stability, water compatibility, and a long shelf life, making them advantageous for a variety of chemical transformations. frontierspecialtychemicals.com The reactivity of this compound is centered around the isopropenyl group, which can be transferred to other molecules through various catalytic processes.

A primary role of this compound is to act as a nucleophilic source of an isopropenyl group in cross-coupling reactions catalyzed by transition metals, most notably palladium and rhodium. frontierspecialtychemicals.combath.ac.uk These reactions are fundamental for the formation of carbon-carbon bonds.

In Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions , this compound serves as a robust coupling partner. frontierspecialtychemicals.com It offers greater stability compared to the more traditional boronic acids and esters. frontierspecialtychemicals.com This stability allows it to participate in reactions under conditions that might degrade other organoboron reagents, such as elevated temperatures. bath.ac.uk The reaction typically involves the coupling of the isopropenyl group from the trifluoroborate salt with an organic halide or triflate in the presence of a palladium catalyst and a base. rsc.orgnih.gov For instance, it has been successfully used in sterically hindered Suzuki-Miyaura couplings to produce complex alkenes. researchgate.net The isopropenyl group has been introduced into various molecular scaffolds, including bromoanilines and bromoindene derivatives, using catalysts like PdCl2(dppf) or tetrakis(triphenylphosphine)palladium(0) with bases such as cesium carbonate or triethylamine (B128534). rsc.orgnih.govnih.govgoogle.com

Rhodium-Catalyzed Reactions also feature prominently in the application of this compound. It is particularly effective in rhodium-catalyzed 1,4-addition reactions (conjugate additions) to α,β-unsaturated systems like enones. bath.ac.uk Highly enantioselective additions can be achieved using chiral rhodium catalysts, such as those employing the (S)-BINAP ligand. bath.ac.uk These reactions often require an amine base, like triethylamine, which can form an active rhodium-triethylamine complex, facilitating the reaction at room temperature. bath.ac.uk

The table below summarizes representative transition metal-catalyzed reactions involving this compound.

Table 1: Examples of Transition Metal-Catalyzed Reactions with this compound

| Catalyst System | Coupling Partner | Reaction Type | Product Class | Reference |

|---|---|---|---|---|

| PdCl₂(dppf)·CH₂Cl₂ / Cs₂CO₃ | 2-Bromoaniline | Suzuki-Miyaura Coupling | 2-Isopropenylaniline | rsc.org |

| Tetrakis(triphenylphosphine)palladium(0) / Cs₂CO₃ | Bromo-tetralone derivative | Suzuki-Miyaura Coupling | Isopropenyl-tetralone | nih.gov |

| [Rh(OH)(binap)]₂ | Cyclic enone | 1,4-Conjugate Addition | β-Isopropenyl ketone | acs.org |

| Rh(I)-triethylamine / (S)-BINAP | Enone | 1,4-Conjugate Addition | Chiral β-Isopropenyl ketone | bath.ac.uk |

While primarily known for its role in transition metal catalysis, this compound can also be involved in synthetic sequences that include Lewis acid-mediated steps. In some multi-step syntheses, a product formed from a this compound coupling reaction is subsequently treated with a Lewis acid. For example, in the synthesis of certain Hsp90β-selective inhibitors, a demethylation step following a Suzuki coupling was achieved using a Lewis acid catalyst. nih.gov

Furthermore, the general class of organotrifluoroborates can participate in transformations facilitated by Lewis acid promoters. These promoters, such as BF₃·OEt₂, can facilitate reactions like nucleophilic additions. google.com In a broader context, related allylboration reactions, like the Sakurai allylation, are well-established Lewis acid-mediated processes for carbon-carbon bond formation. core.ac.uk

Detailed Mechanistic Investigations of this compound Reactions

Understanding the precise mechanisms of reactions involving this compound is crucial for optimizing existing methods and developing new transformations. These investigations often involve a combination of identifying key intermediates and employing computational and experimental techniques.

The mechanism of reactions involving this compound can proceed through various intermediates depending on the reaction conditions and catalytic system.

Organometallic Intermediates: In rhodium-catalyzed 1,4-additions to enones, the reaction is proposed to proceed through a series of rhodium intermediates. These include phenylrhodium, oxa-π-allylrhodium, and hydroxorhodium complexes, which have been observed through spectroscopic studies. acs.org The catalytic cycle involves the sequential transformation between these intermediates via insertion, hydrolysis, and transmetalation steps. acs.org

Radical Intermediates: Research has shown that the α-boryl radical of potassium alkyltrifluoroborates exhibits higher reactivity in certain reactions, such as atom-transfer radical addition (ATRA), compared to corresponding boronic esters. frontierspecialtychemicals.com This highlights the potential for radical pathways in trifluoroborate chemistry.

Radical Cation Intermediates: For some transformations, a radical cation intermediate has been proposed. Experimental and computational studies on related reactions suggest that the process can proceed through an open-shell intermediate, with reactivity and stereoselectivity following distinct trends. researchgate.net This pathway is particularly relevant in certain oxidative coupling reactions. researchgate.net

Computational chemistry, particularly Density Functional Theory (DFT) calculations, has become an indispensable tool for elucidating the complex mechanisms of organometallic reactions. researchgate.netcore.ac.uk

DFT calculations are used to:

Optimize Geometries: Determine the three-dimensional structures of reactants, transition states, intermediates, and products. nii.ac.jp

Calculate Energies: Map the potential energy surface of a reaction, helping to identify the most likely reaction pathway by comparing the activation energies of different proposed steps. core.ac.uk

Understand Selectivity: Investigate the origins of stereoselectivity in asymmetric reactions by modeling the interactions between the substrate and the chiral catalyst. researchgate.netcore.ac.uk

Predict Reactivity: Compare the reactivity of different substrates or reagents. researchgate.net

For instance, DFT calculations have been employed to suggest the involvement of a palladium(IV) intermediate in related cross-coupling reactions. core.ac.uk In studies of enantioselective catalysis, computational models help explain how the chiral environment of the catalyst dictates the stereochemical outcome of the reaction. researchgate.netcore.ac.uk The Gaussian suite of programs is commonly used for these types of calculations, often with functionals like B3LYP or M06. rsc.orgnii.ac.jp

Experimental methods provide direct evidence for proposed reaction mechanisms and are used to validate computational findings.

Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for identifying reaction products and, in some cases, observing transient intermediates directly. rsc.orgacs.org For example, ¹H NMR has been used to monitor the progress of reactions and to characterize crude reaction mixtures, while both ¹H and ¹³C NMR are essential for the structural elucidation of purified products. rsc.org Other spectroscopic methods like Infrared (IR) spectroscopy and high-resolution mass spectrometry (HRMS) are also routinely used to confirm the identity of reaction products. rsc.org

Electrochemical Analyses: Electrochemical methods, such as cyclic voltammetry, can be used to study the redox properties of reactants and catalysts, providing insight into electron transfer steps within a catalytic cycle. rsc.org Controlled-current electrolysis can be employed to drive reactions and investigate their electrochemical behavior under specific conditions. rsc.org

The table below outlines common experimental probes and their applications in studying reactions of this compound.

Table 2: Experimental Probes for Mechanistic Studies

| Technique | Application | Findings/Information Obtained | Reference |

|---|---|---|---|

| NMR Spectroscopy | Observation of intermediates | Direct evidence for proposed intermediates like oxa-π-allylrhodium complexes. | acs.org |

| NMR Spectroscopy | Reaction monitoring and product analysis | Determination of crude yield and full characterization of final products. | rsc.org |

| Electrochemical Analysis | Study of redox processes | Investigation of electron transfer steps in the reaction mechanism. | rsc.org |

| High-Resolution Mass Spectrometry (HRMS) | Product identification | Precise mass determination to confirm elemental composition. | rsc.org |

Applications of Potassium Isopropenyltrifluoroborate in Complex Molecule Synthesis

Cross-Coupling Reactions Utilizing Potassium Isopropenyltrifluoroborate

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the efficient formation of carbon-carbon bonds. This compound serves as a competent nucleophilic partner in several such transformations.

The Suzuki-Miyaura reaction is a powerful method for carbon-carbon bond formation, typically involving an organoboron compound and an organic halide or triflate, catalyzed by a palladium or nickel complex. Potassium organotrifluoroborates, including the isopropenyl variant, are advantageous in these reactions due to their stability towards air and moisture and a reduced tendency for protodeboronation compared to boronic acids.

Palladium complexes are widely used to catalyze the Suzuki-Miyaura coupling of potassium alkenyltrifluoroborates with aryl and heteroaryl halides and triflates. These reactions generally proceed in good to excellent yields under relatively mild conditions. A common catalytic system involves a palladium(II) precursor, such as palladium(II) chloride (PdCl₂) or palladium(II) acetate (B1210297) (Pd(OAc)₂), often in combination with a phosphine (B1218219) ligand like triphenylphosphine (B44618) (PPh₃) or 1,1'-bis(diphenylphosphino)ferrocene (dppf). The choice of base is also crucial, with cesium carbonate (Cs₂CO₃) and tert-butylamine (B42293) often being effective. The reactions are typically carried out in solvent mixtures such as tetrahydrofuran/water (THF/H₂O) or isopropanol (B130326)/water.

While extensive data specifically for this compound is not detailed in broad studies, the general conditions for potassium alkenyltrifluoroborates are applicable. For instance, the coupling of potassium vinyltrifluoroborate with various aryl electrophiles has been thoroughly optimized, providing a reliable framework for its substituted analogue, this compound. The reaction of potassium alkenyltrifluoroborates with aryl or alkenyl halides or triflates can be effectively catalyzed by PdCl₂(dppf)·CH₂Cl₂ in n-propanol with triethylamine (B128534) as the base.

Nickel catalysts have gained prominence in Suzuki-Miyaura reactions due to their lower cost and ability to activate a broader range of electrophiles compared to palladium. Nickel-catalyzed cross-coupling of potassium alkenyltrifluoroborates with alkyl halides provides a general method for the alkenylation of alkyl electrophiles. These reactions are notable for their stereospecificity, meaning the geometry of the double bond in the alkenyltrifluoroborate is retained in the product.

Optimized conditions for the nickel-catalyzed coupling of potassium alkenyltrifluoroborates with alkyl bromides and iodides often involve a catalyst system of nickel(II) bromide glyme complex (NiBr₂·glyme) and a ligand such as bathophenanthroline, with a strong base like sodium bis(trimethylsilyl)amide (NaHMDS) in a mixed solvent system of tert-butanol (B103910) and cyclopentyl methyl ether. For less reactive alkyl chlorides, a system of bis(1,5-cyclooctadiene)nickel(0) (B103923) (Ni(COD)₂) and L-prolinol at elevated temperatures has been shown to be effective.

The substrate scope for the Suzuki-Miyaura coupling of potassium alkenyltrifluoroborates is generally broad, with good tolerance for a variety of functional groups on both the organoboron reagent and the electrophile.

Substrate Scope: In palladium-catalyzed systems, the reaction works well with a wide range of aryl and heteroaryl bromides and iodides bearing both electron-donating and electron-withdrawing groups. Functional groups such as nitriles, ketones, esters, aldehydes, alcohols, and nitro groups are often well-tolerated. While aryl chlorides are more challenging substrates, successful couplings have been reported. For nickel-catalyzed couplings with alkyl halides, a variety of functionalized primary and secondary alkyl halides can be used.

Chemoselectivity: An interesting aspect of these reactions is the potential for chemoselectivity. For instance, in molecules containing multiple halide atoms, it is possible to selectively couple at one position over another.

Regioselectivity: In the context of this compound, the coupling occurs at the sp²-hybridized carbon atom of the isopropenyl group, leading to the formation of a new carbon-carbon bond at this position. For substituted alkenyltrifluoroborates, the regiochemistry of the double bond is typically preserved.

Stereoselectivity: A key advantage of using potassium alkenyltrifluoroborates is the high degree of stereospecificity observed in their cross-coupling reactions. Both palladium- and nickel-catalyzed variants have been shown to proceed with retention of the double bond geometry. This is particularly important in the synthesis of complex molecules where control of stereochemistry is paramount. For example, the palladium-catalyzed coupling of (E)- and (Z)-alkenyltrifluoroborates with (E)- or (Z)-alkenyl bromides produces the corresponding conjugated dienes with high stereospecificity.

Beyond the well-established Suzuki-Miyaura reaction, this compound participates in other important transition metal-catalyzed transformations.

Rhodium catalysts have been employed for the asymmetric 1,4-addition of this compound to cyclic enones. This reaction is a powerful tool for the enantioselective construction of carbon-carbon bonds and the creation of chiral centers. The use of a chiral rhodium(I)-BINAP catalyst system in the presence of triethylamine has been shown to afford the 1,4-addition products in good yields and with high enantioselectivities. The triethylamine is believed to enhance both the reactivity and the enantioselectivity of the process.

Table 1: Rhodium-Catalyzed Enantioselective 1,4-Addition of this compound to Cyclic Enones

| Enone Substrate | Product Yield (%) | Enantiomeric Excess (ee, %) |

| Cyclohexenone | 80 | 93 |

| 4,4-Dimethylcyclohexenone | 87 | >98 |

| Cyclopentenone | 89 | 70 |

| Acyclic Enone (e.g., trans-4-phenyl-3-buten-2-one) | 89 | 0 |

Reaction Conditions: [Rh(cod)₂]BF₄ (3.0 mol%), (S)-BINAP (3.3 mol%), Et₃N (3 equiv), toluene, H₂O, 23 °C, 72 h.

Other Transition Metal-Catalyzed Coupling Reactions

Asymmetric Synthesis Strategies Involving this compound

The development of asymmetric methods utilizing this compound and its analogs is crucial for accessing chiral molecules. Strategies have focused on enantioselective conjugate additions and alkenylation reactions, where the design of chiral catalysts and ligands is paramount for achieving high levels of stereocontrol.

Enantioselective conjugate addition of organotrifluoroborates to α,β-unsaturated systems is a key strategy for creating stereogenic centers. Rhodium-catalyzed asymmetric conjugate additions have proven highly effective. For example, using a rhodium catalyst with chiral phosphoramidite (B1245037) ligands, potassium organotrifluoroborates add to enones with high enantioselectivity. mdpi.com The modular nature of phosphoramidite ligands allows for rapid screening and optimization, leading to tailored catalysts for specific transformations. mdpi.com In one study, the arylation of cyclohexenone with potassium phenyltrifluoroborate achieved 99% enantiomeric excess (ee). mdpi.com

Beyond metal catalysis, organocatalytic approaches have also been successful. A bisperfluorotoluyl-BINOL catalyst has been used for the enantioselective conjugate addition of trifluoroborate salts to doubly vinylogous esters, achieving high yields and excellent enantioselectivities (up to 98% ee). nrochemistry.com These methods demonstrate the versatility of trifluoroborates as nucleophiles in asymmetric synthesis.

| Reaction Type | Catalyst System | Substrate | Enantioselectivity (ee) | Ref |

| Rh-Catalyzed Conjugate Addition | Rhodium / Phosphoramidite Ligands | Cyclohexenone | Up to 99% | mdpi.com |

| Organocatalytic Conjugate Addition | Bisperfluorotoluyl-BINOL | Doubly Vinylogous Ester | 89-98% | nrochemistry.com |

Asymmetric alkenylation reactions provide a direct route to valuable chiral allylic structures. A highly enantioselective rhodium-catalyzed 1,2-addition of potassium alkenyltrifluoroborates to N-tosyl imines has been developed for the synthesis of chiral allylic amines. This method utilizes a rhodium/chiral diene catalyst system and furnishes a variety of di-, tri-, and tetrasubstituted allylic N-tosyl amines in high yields (73–96%) and with outstanding enantioselectivities (72–>99.5% ee).

A significant advantage of this protocol is its ability to maintain the geometry of the double bond from the trifluoroborate salt into the final product. The reaction tolerates a range of functional groups and has been successfully applied to both aromatic and nonaromatic aldimines, showcasing its broad utility in constructing complex, biologically relevant molecules.

| Substrate | Catalyst System | Product Type | Yield | Enantioselectivity (ee) | Ref |

| N-Tosyl Arylaldimines | Rhodium / Chiral Diene | Chiral Allylic N-Tosyl Amines | 73-96% | 72->99.5% |

Achieving high enantiocontrol in reactions with this compound and related salts is critically dependent on the design of the chiral catalyst system. The most successful approaches have centered on transition metal catalysis, particularly with rhodium.

For enantioselective conjugate additions and alkenylations, chiral phosphoramidites and chiral dienes have emerged as privileged ligand classes. mdpi.com Phosphoramidites are particularly noteworthy due to their modularity and ease of synthesis. mdpi.com They can be rapidly assembled from a chiral diol backbone, a phosphorus source, and an amine component. This modularity allows for the creation of extensive "instant ligand libraries," which can be screened to identify the optimal ligand for a specific substrate, maximizing both reactivity and enantioselectivity. mdpi.com For example, subtle changes to the amine substituents or the diol backbone (e.g., using 8H-BINOL instead of BINOL) can have a significant impact on the stereochemical outcome. mdpi.com

Similarly, in the asymmetric alkenylation of imines, the choice of the chiral diene ligand paired with the rhodium precursor is crucial for inducing high levels of asymmetry in the resulting allylic amines. These catalyst systems demonstrate that a deep understanding of ligand-metal interactions and transition state geometries is essential for the rational design of catalysts that can effectively control the stereochemistry of reactions involving organotrifluoroborate reagents.

Synthesis of Bioactive Molecules and Pharmaceutical Intermediates

The introduction of an isopropenyl group into organic molecules is a key step in the synthesis of numerous biologically active compounds and pharmaceutical intermediates. This compound serves as an effective and reliable source of the isopropenyl moiety, primarily through the Suzuki-Miyaura cross-coupling reaction. This reaction is renowned for its mild conditions and broad functional group tolerance, making it ideal for use in the intricate and sensitive context of pharmaceutical synthesis. nih.gov

Application in Drug Discovery and Development Processes

In the realm of drug discovery and development, the ability to rapidly generate a diverse range of molecular structures for screening is paramount. The Suzuki-Miyaura reaction, utilizing reagents like this compound, has become one of the most utilized transformations in medicinal chemistry for creating carbon-carbon bonds. nih.gov The stability and predictable reactivity of this compound allow for its use in combinatorial chemistry and parallel synthesis, accelerating the identification of lead compounds. nih.gov Its utility is underscored by the frequent appearance of the isopropenyl motif in various clinical candidates and approved drugs. nih.gov

The reliability of cross-coupling reactions with organotrifluoroborates enables medicinal chemists to efficiently explore the structure-activity relationships (SAR) of potential drug candidates. By systematically modifying molecular scaffolds with the isopropenyl group, researchers can fine-tune the pharmacological properties of a compound to enhance efficacy and reduce potential side effects. nih.gov

Precursors for Specific Pharmacological Targets (e.g., Hsp90 Inhibitors)

Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a crucial role in the folding and stability of numerous proteins implicated in cancer and neurodegenerative diseases. nih.gov As such, Hsp90 has become a significant target for therapeutic intervention. The development of small molecule inhibitors of Hsp90 is an active area of research, and the synthesis of these inhibitors often relies on sophisticated organic chemistry.

The Suzuki-Miyaura reaction is a key strategy in the synthesis of various Hsp90 inhibitor scaffolds. nih.govresearchgate.net For instance, the 1,4-naphthoquinone (B94277) scaffold has been identified as a promising core for a new class of Hsp90 inhibitors. nih.govresearchgate.net The synthesis of analogues based on this scaffold has involved Suzuki coupling with various aryl boronic acids to establish key carbon-carbon bonds. nih.gov While direct use of this compound in the synthesis of a marketed Hsp90 inhibitor is not prominently documented in publicly available literature, its role as a versatile building block in Suzuki-Miyaura reactions makes it a highly relevant precursor for the synthesis of novel Hsp90 inhibitor candidates. The isopropenyl group can serve as a crucial pharmacophore or a synthetic handle for further functionalization in the development of new Hsp90-targeting drugs.

The table below illustrates the general approach to synthesizing Hsp90 inhibitor scaffolds using Suzuki-Miyaura reactions, a method for which this compound is well-suited.

Table 1: General Synthetic Approach to Hsp90 Inhibitor Scaffolds via Suzuki-Miyaura Coupling

| Reactant 1 | Reactant 2 (Boron Source) | Catalyst/Conditions | Product Type | Relevance to this compound |

| Aryl or Heteroaryl Halide/Triflate | This compound | Palladium catalyst, Base | Isopropenyl-substituted aryl or heteroaryl compound | Direct incorporation of the isopropenyl group into a core scaffold. |

| Isopropenyl-containing Halide/Triflate | Aryl or Heteroaryl Boronic Acid/Ester | Palladium catalyst, Base | Isopropenyl-substituted aryl or heteroaryl compound | Alternative strategy where the isopropenyl group is already part of the electrophile. |

Synthesis of Natural Product Scaffolds and Structural Analogs

Natural products have historically been a rich source of inspiration for the development of new drugs. researchgate.net The total synthesis of complex natural products is a rigorous test of synthetic methodology and often requires the development of novel chemical reactions. This compound, through its participation in Suzuki-Miyaura cross-coupling, provides a powerful tool for the construction of intricate carbon skeletons found in many natural products. nih.govnih.gov

The isopropenyl group is a common structural motif in a wide array of natural products, particularly in the vast class of terpenes and terpenoids. The ability to stereospecifically introduce this group is crucial for the successful synthesis of these molecules. The palladium-catalyzed cross-coupling of potassium alkenyltrifluoroborates, including the isopropenyl variant, with various organic halides and triflates proceeds with high efficiency and stereospecificity. nih.gov

For example, the synthesis of marine natural products, which often possess unique and potent biological activities, frequently involves the construction of complex carbon frameworks. nih.gov The Suzuki-Miyaura reaction with reagents like this compound can be employed to couple fragments of a target molecule, significantly streamlining the synthetic route. Furthermore, the creation of structural analogs of natural products is a key strategy in medicinal chemistry to improve their therapeutic properties. This compound allows for the systematic modification of natural product scaffolds by introducing the isopropenyl group at various positions, enabling the exploration of SAR. researchgate.net

Role in Medicinal Chemistry Research and Custom Synthesis

The stability and ease of handling of this compound make it a preferred reagent in medicinal chemistry research and for custom synthesis of complex molecules. Unlike many other organometallic reagents, organotrifluoroborates are generally air- and moisture-stable crystalline solids, which simplifies their storage and use in high-throughput synthesis platforms. researchgate.net This stability is a significant advantage in the pharmaceutical industry where reproducibility and scalability are critical. mdpi.com

The isosteric replacement of other functional groups with an isopropenyl group can lead to improved pharmacokinetic properties of a drug candidate. sigmaaldrich.com The unique electronic and steric properties of the isopropenyl group can influence a molecule's binding affinity to its target, its metabolic stability, and its solubility. Medicinal chemists can leverage the reactivity of this compound to systematically explore these effects. nih.gov

Materials Science Applications of this compound

Beyond its applications in the life sciences, this compound is also finding use in the field of materials science, particularly in the construction of advanced organic materials with tailored properties.

Construction of Complex Organic Frameworks with Unique Properties

Porous organic frameworks (POFs) and metal-organic frameworks (MOFs) are classes of materials characterized by high surface areas and tunable pore sizes, making them promising for applications in gas storage, separation, and catalysis. northwestern.edusigmaaldrich.com The properties of these materials are dictated by the molecular building blocks used in their construction.

The Suzuki-Miyaura reaction is a powerful method for the synthesis of the organic linkers that form the backbone of these frameworks. northwestern.edu By using building blocks functionalized with an isopropenyl group, derived from this compound, it is possible to create frameworks with specific chemical and physical properties. The isopropenyl group can be retained in the final material to impart hydrophobicity or can serve as a reactive handle for post-synthetic modification of the framework. This allows for the fine-tuning of the framework's properties for specific applications. For instance, the isopropenyl groups could be used for subsequent polymerization reactions within the pores of the framework to create hierarchical materials.

While the direct use of this compound as a primary building block in widely reported MOFs or POFs is not extensively documented, the principles of reticular chemistry suggest its potential in creating novel frameworks. The versatility of the Suzuki-Miyaura reaction allows for the incorporation of the isopropenyl functionality into a wide range of aromatic and heteroaromatic linkers, opening up possibilities for the design of new functional materials. northwestern.edunih.gov

Innovations in Organic Semiconductors

The field of organic electronics continues to rapidly evolve, driven by the promise of flexible, lightweight, and cost-effective devices such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The performance of these devices is intrinsically linked to the properties of the organic semiconductor materials used. A primary strategy for advancing these materials lies in the synthesis of novel π-conjugated polymers, where the electronic and physical properties can be meticulously controlled through chemical design.

This compound has been identified as a valuable reagent in this context, primarily for its role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a highly efficient and versatile method for the formation of carbon-carbon bonds, which is fundamental to the construction of complex polymeric structures. nih.gov Specifically, this compound allows for the introduction of the isopropenyl group (a methyl-substituted vinyl group) onto aromatic and heteroaromatic rings. These functionalized monomers can then undergo polymerization to create new classes of semiconducting polymers.

The incorporation of the isopropenyl moiety is a deliberate design choice aimed at influencing the final properties of the polymer. The methyl group attached to the vinyl unit can enhance the solubility of the polymer in organic solvents, a crucial characteristic for solution-based fabrication techniques that are common in the production of organic electronic devices. Moreover, the steric profile of the isopropenyl group can affect the intermolecular packing of the polymer chains in the solid state, a factor that has a direct impact on the material's charge carrier mobility.

While extensive research has been conducted on the use of various organotrifluoroborates in polymer synthesis, specific studies detailing the direct application of this compound for the creation of organic semiconductors and reporting their device performance are not widely available in the reviewed literature. The general synthetic approach would involve the Suzuki-Miyaura coupling of this compound with a dihalogenated aromatic or heteroaromatic compound to produce a polymerizable monomer. This monomer, bearing one or more isopropenyl groups, could then be subjected to polymerization, either as a homopolymer or as a copolymer with other monomers, to yield a conjugated polymer with isopropenyl side chains. The resulting polymer's performance in electronic devices would then need to be characterized.

Research Findings:

Detailed research findings on the performance metrics of organic semiconductors synthesized specifically using this compound are limited in publicly accessible sources. However, the broader body of research on analogous vinyl- and alkyl-substituted conjugated polymers provides a solid foundation for predicting the potential characteristics of such materials. For example, it is well-established in the study of poly(3-alkylthiophenes) that the length and branching of the alkyl side chain have a profound effect on the polymer's electronic properties and its ability to self-assemble into well-ordered structures. nih.gov By extension, it is anticipated that polymers incorporating the isopropenyl group could exhibit a unique balance of processability and electronic performance.

Illustrative Data for Related Organic Semiconductors

To provide a frame of reference, the following interactive table summarizes the typical performance characteristics of OFETs fabricated from several well-known conjugated polymers. It is crucial to understand that these polymers were not synthesized using this compound, but their properties are indicative of the performance levels that can be achieved through the strategic design of conjugated polymer structures.

| Polymer Name | Hole Mobility (cm²/Vs) | On/Off Current Ratio | Deposition Technique |

| Poly(3-hexylthiophene) (P3HT) | 0.01 - 0.1 | 10^5 - 10^6 | Spin-coating |

| Poly[2,5-(2-octyldodecyl)-3,6-diketopyrrolopyrrole-alt-5,5-(2,5-di(thien-2-yl)thieno[3,2-b]thiophene)] (DPP-DTT) | 1 - 10 | > 10^6 | Spin-coating |

| Indacenodithiophene-co-benzothiadiazole (IDT-BT) | 1 - 5 | > 10^6 | Spin-coating |

Note: This table is for illustrative purposes. Specific performance data for organic semiconductors derived from this compound is not available in the searched scientific literature.

The use of this compound in the synthesis of new organic semiconductors represents a promising area for future research. The ability to introduce the isopropenyl functional group into conjugated polymer backbones could lead to the development of materials with improved solubility and tailored solid-state morphologies, thereby contributing to the advancement of next-generation organic electronic devices.

Green Chemistry Perspectives and Sustainable Synthetic Approaches with Potassium Isopropenyltrifluoroborate

Integration in Environmentally Benign Chemical Processes

The incorporation of potassium isopropenyltrifluoroborate into chemical processes that prioritize environmental friendliness is a significant step towards sustainable synthesis. A key aspect of this is the use of greener solvent systems. Research has demonstrated that coupling reactions involving potassium organotrifluoroborates can be effectively carried out in aqueous media. researchgate.net This shift away from volatile organic compounds (VOCs) as reaction solvents directly addresses one of the core principles of green chemistry: the use of safer solvents and auxiliaries. carlroth.com

The principles of green chemistry provide a framework for evaluating the environmental impact of chemical processes. The use of this compound aligns with several of these principles.

| Principle of Green Chemistry | Relevance of this compound |

|---|---|

| Prevention | The stability of the reagent minimizes waste from decomposition. |

| Atom Economy | Its use in catalytic reactions maximizes the incorporation of reactant atoms into the final product. |

| Less Hazardous Chemical Syntheses | It serves as a less hazardous alternative to other organometallic compounds. |

| Safer Solvents and Auxiliaries | Reactions can often be conducted in water, reducing the need for volatile organic solvents. researchgate.net |

| Use of Catalysis | It is a key partner in various catalytic reactions, including photoredox catalysis, which reduces the need for stoichiometric reagents. nih.govresearchgate.net |

Photoredox Catalysis in Isopropenyltrifluoroborate Chemistry

Photoredox catalysis, particularly using visible light, has become a powerful tool for sustainable chemistry, and potassium trifluoroborates are well-suited partners for these transformations. researchgate.net These reactions often proceed under mild conditions, at room temperature, and can be driven by energy-efficient light sources. Potassium trifluoroborates, including isopropenyltrifluoroborate, can serve as radical precursors under oxidative conditions, enabling a wide range of carbon-carbon bond-forming reactions. nih.govnih.gov

A significant advantage of using photoredox catalysis with potassium trifluoroborates is the ability to employ organic photocatalysts. nih.gov This provides a metal-free route for many transformations, avoiding the environmental and economic concerns associated with heavy metal catalysts. For instance, the radical-radical coupling of benzylic potassium trifluoroborate salts with acyl azolium triflates has been achieved using an organic photocatalyst, highlighting a metal-free approach to ketone synthesis. nih.gov

Furthermore, photoredox catalysis has been successfully combined with other catalytic systems, such as nickel catalysis, in dual catalytic processes. researchgate.net This approach has been used for the cross-coupling of acyl chlorides with potassium alkyltrifluoroborates to produce unsymmetrical ketones under mild conditions. researchgate.net This method circumvents the need for more reactive and less stable alkylmetallic nucleophiles. The versatility of potassium trifluoroborates is also demonstrated in photoredox-catalyzed deboronative cyanation, which provides a direct route to introduce the nitrile group. rsc.org

Waste Reduction and Reagent Efficiency Considerations in Synthetic Protocols

The use of this compound in synthetic protocols, especially within catalytic cycles, directly addresses the critical green chemistry goals of waste reduction and reagent efficiency. The concept of atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is central to this discussion.

Catalytic reactions, by their nature, use only a small amount of a catalyst to facilitate the transformation of large quantities of reactants. The application of this compound in catalytic processes, such as the Suzuki-Miyaura coupling and photoredox-catalyzed reactions, exemplifies this principle. nih.gov This contrasts sharply with the use of stoichiometric reagents, where the reagent is consumed in a 1:1 ratio with the substrate, leading to a significant amount of by-product waste.

The efficiency of this compound can be illustrated by comparing a generalized catalytic protocol with a traditional stoichiometric approach.

| Parameter | Traditional Stoichiometric Protocol | Catalytic Protocol with this compound |

|---|---|---|

| Reagent Usage | High (typically >1 equivalent of the organometallic reagent) | Low (catalytic amounts of catalyst, ~1-1.5 equivalents of the borate) |

| By-product Generation | High (stoichiometric amounts of metallic salts) | Low (minimal by-products from the catalyst and borate) |

| Solvent Waste | Often requires anhydrous, volatile organic solvents | Can be performed in greener solvents like water, reducing organic waste. researchgate.net |

| Energy Consumption | May require harsh conditions (high temperatures, inert atmospheres) | Often proceeds under mild conditions (e.g., room temperature with photoredox catalysis). researchgate.net |

The bench-top stability of this compound also contributes significantly to reagent efficiency. nih.gov Unlike many air- and moisture-sensitive organometallic reagents that require specialized handling and storage, and often decompose leading to waste, potassium trifluoroborates are robust. This stability ensures that the reagent maintains its integrity until it is used in a reaction, maximizing its utility and minimizing waste.

Challenges, Limitations, and Future Research Directions

Addressing Steric Hindrance in Cross-Coupling Reactions

A significant challenge in the application of potassium isopropenyltrifluoroborate lies in overcoming steric hindrance, especially when coupling with sterically demanding partners. The isopropenyl group itself can present steric challenges, and when combined with a bulky coupling partner, the reaction efficiency can be significantly diminished.

The development of advanced catalyst systems is a primary strategy to mitigate steric hindrance. The use of sterically bulky and electron-rich phosphine (B1218219) ligands in conjunction with palladium catalysts has been a major breakthrough. nih.gov These ligands promote the formation of a more reactive, monoligated palladium species that can more readily undergo oxidative addition with sterically hindered substrates. nih.gov Furthermore, the steric bulk of the ligand can facilitate the reductive elimination step of the catalytic cycle, which is often the rate-limiting step in sterically congested couplings.

Future research in this area will likely focus on the rational design of new ligands with even greater efficacy in overcoming steric barriers. The development of "designer" ligands tailored for specific challenging substrates, including those involving this compound, will be a key area of investigation.

Strategies for Catalyst Loading Reduction and Efficiency Enhancement

High catalyst loading, particularly of expensive palladium catalysts, can be a significant drawback in large-scale applications. Reducing the amount of catalyst required without compromising reaction efficiency is a key goal for making processes more economical and sustainable.

A "slow-release" strategy for the boronic acid has also been developed to minimize side reactions and improve efficiency. semanticscholar.org While this compound is more stable than its boronic acid counterpart, similar principles of controlled release could be adapted to further enhance its performance in specific applications. researchgate.net

| Strategy | Description | Potential Impact on this compound Reactions |

|---|---|---|

| Use of Highly Active Ligands | Employing sterically bulky and electron-rich phosphine ligands (e.g., XPhos, RuPhos) to create more reactive palladium catalysts. nih.gov | Allows for lower catalyst loading (e.g., from mol% to ppm levels) and can enable reactions at room temperature. nih.gov |

| Optimization of Reaction Conditions | Fine-tuning parameters like temperature, solvent (e.g., THF/water mixtures), and base (e.g., Cs2CO3). nih.govsigmaaldrich.com | Improves reaction yields and reduces the formation of byproducts, leading to higher overall efficiency. nih.gov |

| Flow Chemistry | Performing reactions in continuous flow reactors instead of batch processes. | Can lead to better heat and mass transfer, improved process control, and potentially lower catalyst requirements. uk-cpi.com |

Scalability Challenges in Industrial Production of this compound

Transitioning the synthesis of this compound from the laboratory to an industrial scale presents a unique set of challenges. While the synthesis is conceptually straightforward, maintaining high yield, purity, and cost-effectiveness on a large scale requires careful process development and optimization. researchgate.net

One of the primary challenges is the management of reaction exotherms. The formation of the trifluoroborate salt can be highly exothermic, and inadequate temperature control on a large scale can lead to side reactions and a decrease in yield and purity. researchgate.net The pH of the reaction medium is another critical parameter that needs to be precisely controlled during large-scale production. researchgate.net

Furthermore, the availability and cost of starting materials, as well as the need for robust and efficient purification methods, are significant considerations for industrial production. The development of a scalable and economical manufacturing process is essential for the widespread adoption of this compound in industrial applications. uk-cpi.comresearchgate.net

Exploration of Novel Reaction Pathways and Methodologies

While the Suzuki-Miyaura coupling is the most common application of this compound, researchers are actively exploring its utility in other types of chemical transformations. The unique reactivity of the trifluoroborate moiety opens the door to a variety of novel reaction pathways.

One promising area is the use of this compound in rhodium-catalyzed 1,4-addition reactions to enones. researchgate.net This provides a powerful method for the construction of carbon-carbon bonds and the synthesis of complex molecules. Another emerging area is the involvement of organotrifluoroborates in radical reactions. researchgate.net These radical-based methodologies offer alternative disconnection strategies for the synthesis of complex organic molecules.

Emerging Applications in Advanced Chemical Modalities

The unique properties of this compound make it an attractive building block for the development of advanced chemical modalities with applications in medicine and materials science.

Late-Stage Functionalization in Drug Discovery: The ability to introduce the isopropenyl group into complex molecules at a late stage of a synthesis is highly valuable in drug discovery. semanticscholar.orgnih.gov This late-stage functionalization allows for the rapid generation of analogues of a lead compound, which can be screened for improved biological activity and pharmacokinetic properties. nih.govnih.gov

Positron Emission Tomography (PET) Imaging: There is growing interest in the use of organotrifluoroborates as precursors for the synthesis of 18F-labeled radiotracers for PET imaging. nih.gov PET is a powerful non-invasive imaging technique used in clinical diagnostics, particularly in oncology. nih.govmdpi.com The development of methods to efficiently label this compound with 18F could lead to new imaging agents for a variety of diseases.

Bioconjugation: The field of bioconjugation involves the covalent linking of molecules to biomolecules such as proteins and antibodies. nih.govrsc.orgrsc.org This technology is crucial for the development of antibody-drug conjugates (ADCs) for targeted cancer therapy and for the preparation of probes to study biological processes. nih.govmdpi.com The stability and reactivity of organotrifluoroborates suggest that this compound could be a valuable tool in the development of new bioconjugation strategies. nih.gov

常见问题

Q. What are the standard synthetic routes for preparing potassium isopropenyltrifluoroborate?

this compound is typically synthesized via SN2 displacement reactions or acid-base reactions with potassium fluoride. For example, reacting isopropenyl fluoroboric acid with potassium fluoride in a solvent yields the product . Another method involves reacting potassium fluoroborate with isopropene methanol under controlled conditions . These routes emphasize the importance of anhydrous conditions and inert atmospheres to prevent hydrolysis.

Q. How should this compound be handled and stored for optimal stability?

The compound should be stored in airtight containers at room temperature, away from moisture and oxidizing agents. Handling requires gloves, goggles, and a fume hood due to potential reactivity with water and sensitivity to air. Safety protocols from related trifluoroborates suggest avoiding contact with acids, which may release toxic HF gas .

Q. What are the primary applications of this compound in organic synthesis?

It is widely used in Suzuki-Miyaura cross-coupling reactions to introduce isopropenyl groups into aromatic systems. Its stability under basic conditions and compatibility with palladium catalysts make it ideal for constructing complex alkenes . For example, reactions with aryl chlorides require optimized ligand systems (e.g., SPhos or XPhos) to enhance coupling efficiency .

Advanced Research Questions

Q. How can reaction yields be improved in cross-coupling reactions involving this compound?

Low yields often stem from poor solubility or competing side reactions . A method to circumvent this involves continuous Soxhlet extraction to isolate the product from inorganic byproducts . Additionally, using 3 equivalents of alkoxide nucleophiles during SN2 displacement improves conversion rates . Reaction optimization should include screening solvents (e.g., THF vs. DME) and adjusting catalyst loadings (e.g., Pd(OAc)₂ vs. PdCl₂).

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

Key techniques include:

- ¹⁹F NMR : To confirm trifluoroborate integrity (δ ≈ -140 ppm for BF₃⁻) .

- HRMS : For molecular ion verification (e.g., [M-K]⁻ peaks).

- X-ray crystallography : To resolve stereochemistry in cyclopropanation products, as seen in reactions with propargyldicobalt cations .

- IR spectroscopy : To detect B-F stretching vibrations (~1,450 cm⁻¹) .

Q. How do structural modifications of this compound impact its reactivity?

Substituting the isopropenyl group with electron-withdrawing or bulky substituents alters nucleophilicity and stability . For instance, bromo- or chloro-substituted analogs (e.g., potassium (2-bromo-2-phenylvinyl)trifluoroborate) exhibit enhanced electrophilicity in cyclopropanation but may require lower temperatures (0°C) to suppress β-hydride elimination . Comparative studies with potassium cyclopropyltrifluoroborate highlight differences in ring-strain-driven reactivity .

Q. How can contradictions in reported reaction outcomes be resolved?

Discrepancies in yields or product distributions often arise from variations in catalyst systems or moisture content . For example, BF₃·OEt₂ additives in propargyl cation reactions can shift pathways from alkenylation to cyclopropanation . Systematic replication under strictly anhydrous conditions and standardized catalyst preactivation (e.g., ligand-to-Pd ratios) is recommended.

Methodological Considerations

Q. What purification strategies are effective for this compound?

Due to its hygroscopic nature, recrystallization from dry acetone/hexane mixtures is preferred. For contaminants like KBr, ion-exchange chromatography or Soxhlet extraction with ethyl acetate improves purity .

Q. How does this compound compare to other alkenyltrifluoroborates in cross-coupling?

Unlike potassium vinyltrifluoroborate, the isopropenyl group offers steric stabilization , reducing homocoupling side reactions. However, its bulk may slow transmetallation kinetics compared to smaller analogs (e.g., potassium allyltrifluoroborate). Comparative studies with potassium (Z)-but-2-en-1-yltrifluoroborate show differences in stereoretention during coupling .

Safety and Compliance

Q. What are the key hazards associated with this compound?

The compound is classified as H302 (harmful if swallowed) , H315 (skin irritation) , and H319 (eye irritation) . Emergency protocols include rinsing exposed skin/eyes with water and seeking medical attention for inhalation exposure . Waste disposal must comply with EPA guidelines for boron-containing compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。